molecular formula C9H20N2O B13444199 3-(Methylpentylamino)-propanamide

3-(Methylpentylamino)-propanamide

Cat. No.: B13444199
M. Wt: 172.27 g/mol
InChI Key: XWBKEEJUFODYPT-UHFFFAOYSA-N
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Description

3-(Methylpentylamino)-propanamide is a chemical compound with the molecular formula C9H20N2O. This propanamide derivative is of significant interest in medicinal chemistry and pharmaceutical research as a potential intermediate or building block in the synthesis of more complex bioactive molecules. While direct literature on this specific amide may be limited, its structural similarity to other well-characterized compounds, such as 3-(N-Methylpentylamino)propionic acid , suggests its utility in chemical synthesis. Compounds within this structural class have been investigated for their potential as antagonists of Inhibitor of Apoptosis Proteins (IAPs) . Such IAP antagonists are a active area of oncology research, designed to promote apoptosis in cancer cells and are being explored for the treatment of various cell and tissue malignancies, including resistant cancers . The propanamide functional group makes this molecule a versatile precursor for further chemical modifications, potentially useful in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties of drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-[methyl(pentyl)amino]propanamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-7-11(2)8-6-9(10)12/h3-8H2,1-2H3,(H2,10,12)

InChI Key

XWBKEEJUFODYPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via N-Methyl-N-pentylamine and Methyl 3-Halopropionate

This method is widely reported in patent literature (EP2038291B1, US8178712B2) and involves the following steps:

  • Formation of N-Methyl-N-pentylamine

    • N-Methylbenzylamine is alkylated with 1-bromopentane in the presence of a base such as potassium carbonate in acetone solvent at room temperature for about 18 hours.
    • The intermediate N-methyl-N-pentylbenzylamine is then debenzylated using palladium on carbon (Pd/C) catalyst in an alcoholic solvent to yield N-methyl-N-pentylamine.
  • Alkylation with Methyl 3-Halopropionate

    • The obtained N-methyl-N-pentylamine is reacted with methyl 3-bromopropionate (preferred halopropionate) in toluene solvent with potassium carbonate as base at 25–80°C (optimally around 70°C) to produce methyl 3-[N-(methylpentyl)amino]propionate.
  • Hydrolysis to 3-(Methylpentylamino)-propanamide

    • The methyl ester is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield 3-[N-(methylpentyl)amino]propionic acid hydrochloride, which upon amidation or further conversion leads to the target propanamide compound.

Alternative Route via Methyl Acrylate Condensation

An alternate synthetic approach involves:

  • Condensation of N-methylbenzylamine with methyl acrylate in the presence of a base (potassium carbonate) to form 3-[N-(methylbenzyl)amino]propionate.
  • Debenzylation of this intermediate using Pd/C catalyst to obtain 3-(N-methylamino)propionate.
  • Subsequent alkylation with 1-bromopentane to form methyl 3-[N-(methylpentyl)amino]propionate, followed by hydrolysis to the propionic acid derivative.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Reaction Time Comments
N-Methylbenzylamine alkylation 1-Bromopentane, K2CO3, acetone 25 (room temp) ~18 hours Formation of N-methyl-N-pentylbenzylamine
Debenzylation Pd/C catalyst, alcoholic solvent Room temp Several hours Yields N-methyl-N-pentylamine
Alkylation with methyl 3-bromopropionate Methyl 3-bromopropionate, K2CO3, toluene 25–80 (opt 70) Hours Produces methyl 3-[N-(methylpentyl)amino]propionate
Hydrolysis HCl or other acid Variable Hours Converts ester to acid or amide

Reported yields for these steps are generally high, with debenzylation and alkylation steps optimized for purity and conversion efficiency.

Mechanistic Insights and Optimization

  • Base Selection: Potassium carbonate is preferred due to its mildness and effectiveness in promoting alkylation without side reactions.
  • Solvent Choice: Acetone and toluene are common solvents; acetone facilitates alkylation of amines, while toluene is favored for alkylation with halopropionates due to its inertness and boiling range.
  • Catalyst Efficiency: Pd/C catalyzed debenzylation is a key step to remove protecting groups cleanly, essential for obtaining pure secondary amines.
  • Temperature Control: Moderate temperatures (25–80°C) balance reaction rate and side product minimization.

Data Table: Physicochemical Properties of 3-(Methylpentylamino)-propanamide

Property Value Reference
Molecular Formula C9H20N2O PubChem
Molecular Weight 172.27 g/mol PubChem
XLogP3-AA (Partition Coefficient) 0.9 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 2 PubChem
Rotatable Bonds 7 PubChem
Exact Mass 172.1576 Da PubChem

Summary and Professional Assessment

The preparation of 3-(Methylpentylamino)-propanamide is well-documented in patent literature related to ibandronate sodium synthesis. The most reliable and industrially relevant methods involve:

  • Alkylation of N-methylbenzylamine with 1-bromopentane, followed by catalytic debenzylation.
  • Subsequent alkylation with methyl 3-bromopropionate and hydrolysis to the target propanamide.

These methods are characterized by their use of readily available reagents, mild reaction conditions, and efficient catalytic steps. The process is scalable and amenable to industrial production, with careful control of reaction parameters ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylpentylamino)-propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylpentylamino)-propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Methylpentylamino)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Cytotoxicity (L-6 cells IC₅₀) Selectivity Index (S.I.) Reference
3-(Methylpentylamino)-propanamide Methylpentylamino at β-carbon Not reported Not reported Not reported
ω-(Dialkylamino)propanamide* Dialkylamino (e.g., dimethyl, diethyl) PfNF54 IC₅₀ = 7.24–56.01 µM N/A Inactive
3-Fluorobenzamide derivative Fluorine at meta-position of benzamide PfNF54 IC₅₀ = 0.019–0.098 µM 9.24–111.2 µM 380–1463
S-1 (Androgen modulator) 4-Fluorophenoxy, nitro-CF₃-phenyl Selective AR modulation Not reported High receptor specificity
3-Phenylpropanamide Phenyl group at β-carbon No antimalarial activity Not reported N/A

ω-(Dialkylamino)propanamide derivatives in exhibited poor antiplasmodial activity, highlighting the critical role of substituent electronic and steric effects. The inactivity of these compounds contrasts sharply with fluorinated benzamide analogs, which showed nanomolar potency against *Plasmodium falciparum (PfNF54) .

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl groups enhance antimalarial potency by improving target binding (e.g., 3-fluoro derivative: PfNF54 IC₅₀ = 0.049 µM) . Bulky Alkyl Chains: The methylpentylamino group in 3-(Methylpentylamino)-propanamide may reduce activity compared to smaller substituents (e.g., dimethylamino), as seen in ω-(dialkylamino)propanamides (IC₅₀ >7 µM) . Aromatic vs. Aliphatic Moieties: 3-Phenylpropanamide lacks antimalarial activity, whereas fluorinated aromatic analogs (e.g., 3-chloro-4-methoxybenzamide) are highly active (IC₅₀ = 0.014 µM) .

Cytotoxicity and Selectivity: Fluorinated derivatives, while potent, exhibit increased cytotoxicity (L-6 cells IC₅₀ = 9.24–111.2 µM vs. 159.3 µM for reference compound 1). The methylpentylamino group’s impact on cytotoxicity remains uncharacterized but could be inferred to follow trends observed in other alkylamino derivatives.

Receptor Specificity: The S-1 compound (3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide) demonstrates that propanamide derivatives can achieve high receptor selectivity (e.g., androgen receptor modulation) through strategic substituent placement, such as fluorophenoxy and nitro-CF₃ groups .

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